

ETN029: A Technical Guide to a Novel DLL3-Targeting Radioligand Therapy

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Compound of Interest

Compound Name: ETN029

Cat. No.: B15604173

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An In-depth Whitepaper on the Discovery, Development, and Mechanism of **ETN029**

Executive Summary

ETN029 (also known as MC339) is a promising new agent in the field of targeted radionuclide therapy, currently under development by Mariana Oncology, a Novartis company. It is a macrocyclic peptide designed to target Delta-like ligand 3 (DLL3), a protein overexpressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), with minimal expression in healthy tissues.^{[1][2]} This technical guide provides a comprehensive overview of the discovery and development process of **ETN029**, its mechanism of action, preclinical data, and the ongoing clinical evaluation.

Introduction to the Target: Delta-like Ligand 3 (DLL3)

DLL3 is an atypical inhibitory ligand within the Notch signaling pathway.^[1] In normal physiological contexts, Notch signaling is crucial for cell-cell communication, differentiation, and proliferation. However, in many neuroendocrine tumors, this pathway is dysregulated. The expression of DLL3 is driven by the transcription factor ASCL1, a key regulator of neuroendocrine differentiation.^[1] Unlike other Notch ligands that activate signaling in adjacent cells (trans-activation), DLL3 is thought to primarily act in an inhibitory manner on Notch receptors within the same cell (cis-inhibition). It achieves this by trapping Notch receptors in the Golgi apparatus and redirecting them for lysosomal degradation, thus preventing their transit to the cell surface and subsequent activation.^{[3][4]} This aberrant expression on tumor cells,

coupled with its low presence in normal adult tissues, makes DLL3 an attractive and highly specific target for cancer therapy.[5]

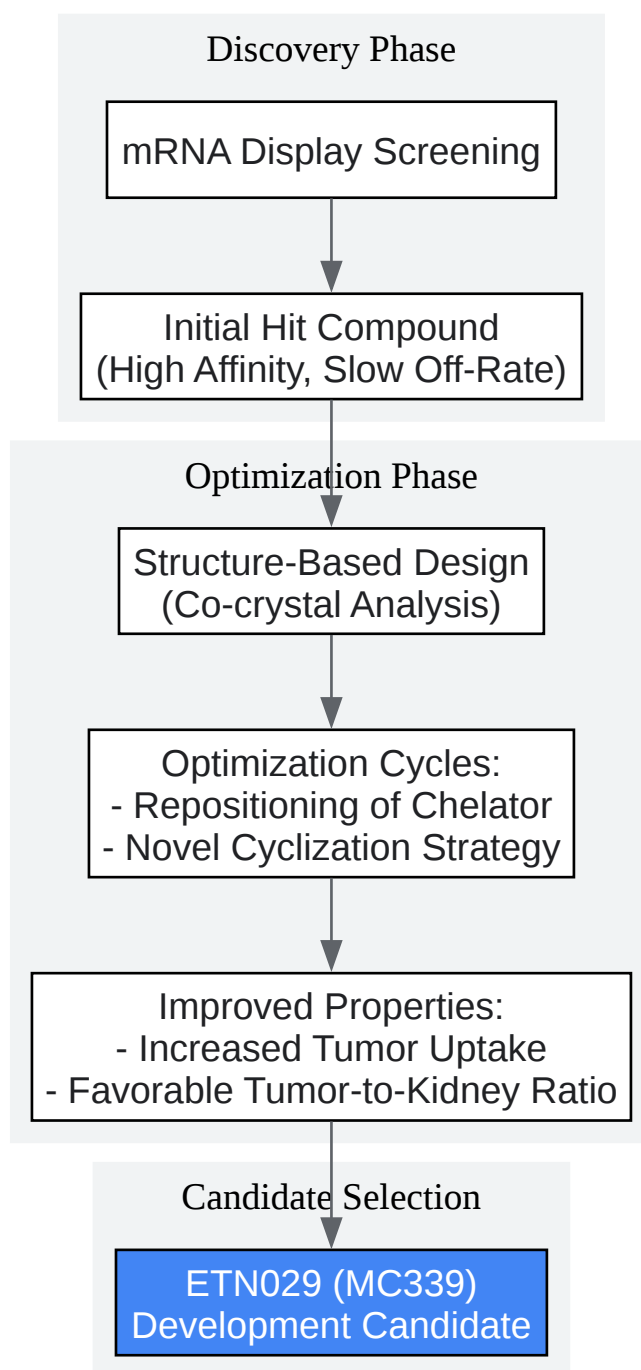
The Discovery and Development of ETN029

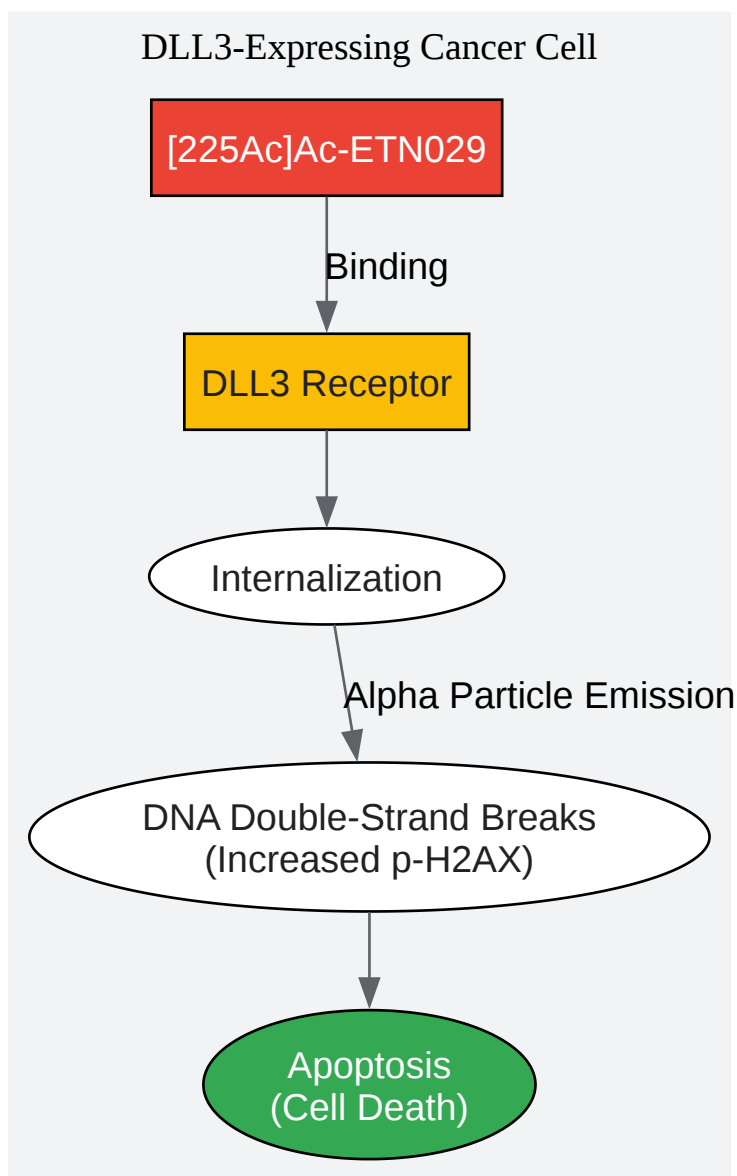
The development of **ETN029** was a multi-step process focused on creating a highly potent and specific radioligand with an optimal in vivo profile.[1][6]

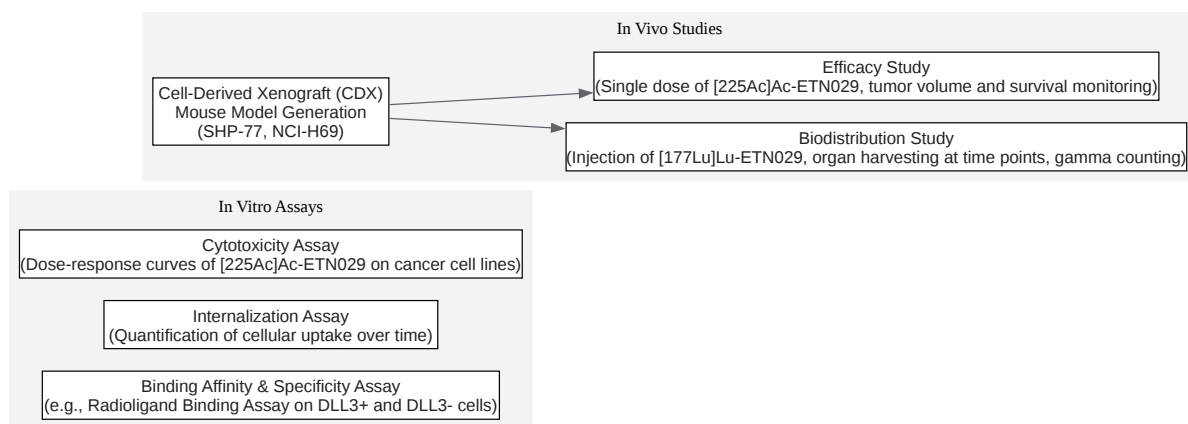
Lead Identification and Optimization

The initial phase of discovery involved screening for a macrocyclic peptide with high affinity and a slow dissociation rate from DLL3, attributes considered essential to maximize tumor engagement, especially given the lower expression density of DLL3 compared to other tumor antigens.[1] This screening process, which utilized mRNA display technology, yielded a promising tool compound.[6]

Subsequent optimization was guided by structure-based design and co-crystal analysis.[1] Key modifications included repositioning the DOTA chelator, which is responsible for holding the radioactive isotope, and implementing a novel cyclization strategy for the peptide.[1] These refinements significantly improved the molecule's properties, leading to substantially increased tumor uptake and an improved tumor-to-kidney ratio, a critical parameter for minimizing off-target toxicity.[1] This iterative process of design and testing culminated in the selection of **ETN029** as the development candidate.[1]







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References

- 1. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and acute toxicity studies required for regulatory approval of a Clinical Trial Application for a Phase I/II clinical trial of (111)In-BzDTPA-pertuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]
- 5. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. drughunter.com [drughunter.com]
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